1-[3-(5,5-dioxido-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone
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Overview
Description
1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone is a complex organic compound featuring a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-mercapto-1,3,4-thiadiazole derivatives with appropriate phenyl ethanone derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives .
Scientific Research Applications
1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Shares the thiadiazole core and exhibits similar biological activities.
Imidazole derivatives: Possess the imidazole ring and are known for their broad range of chemical and biological properties.
Uniqueness
1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H14N2O3S2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[3-(5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H14N2O3S2/c1-8(16)9-3-2-4-10(5-9)15-12-7-20(17,18)6-11(12)14-13(15)19/h2-5,11-12H,6-7H2,1H3,(H,14,19) |
InChI Key |
JRAMKMPCAPOWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3NC2=S |
Origin of Product |
United States |
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